Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate
Description
Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry Pyrimidine derivatives are widely studied due to their biological activities and potential therapeutic applications
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 6-methyl-5-phenylmethoxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-10-13(12(14(17)18-2)16-9-15-10)19-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
ZFDOBXIWAVRHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)C(=O)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-benzyloxy-6-methyl-pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antiviral or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
Uniqueness
Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate is unique due to its specific functional groups and chemical structure, which confer distinct reactivity and biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in research and industry.
Biological Activity
Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a benzyloxy group and a methyl group at specific positions. This structural arrangement is crucial for its biological activity, influencing how it interacts with various biological targets.
Biological Activities
1. Anticancer Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit potent anticancer activities. For instance, a study demonstrated that similar pyrimidine compounds showed significant cytotoxic effects against human leukemia cell lines (K562 and CEM) with IC50 values ranging from 14.0 μM to 15.0 μM depending on substituents on the phenyl ring . The mechanism often involves the induction of apoptosis in cancer cells, which is facilitated by structural modifications that enhance their interaction with cellular targets.
2. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Pyrimidine derivatives have shown effectiveness against various pathogens, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
3. Anti-inflammatory Effects
Pyrimidine derivatives are known to exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX). Some studies reported IC50 values as low as 0.04 μmol for COX-2 inhibition, indicating strong potential for anti-inflammatory applications .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For example, it can inhibit enzymes related to pyrimidine metabolism, leading to antiproliferative effects in cancer cells and modulation of immune responses in inflammatory conditions .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives to optimize their biological activities:
| Compound | Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 14.0 | |
| Similar Pyrimidines | Antimicrobial | Varies | |
| Pyrimidine Derivatives | Anti-inflammatory (COX-2) | 0.04 |
Case Studies
- Anticancer Activity : A series of studies evaluated the cytotoxicity of various pyrimidine derivatives against leukemia cell lines, confirming that structural modifications significantly impact their efficacy .
- Antimicrobial Testing : In vitro assays have shown that certain pyrimidines possess broad-spectrum antimicrobial activity, making them candidates for further development into therapeutic agents .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and bioavailability of these compounds, providing insights into their potential therapeutic applications in humans .
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A plausible route involves:
Condensation Reactions : Utilize the Biginelli reaction (three-component cyclocondensation of aldehydes, β-keto esters, and urea derivatives) to form the pyrimidine core .
Functionalization : Introduce benzyloxy and methyl groups via nucleophilic substitution or protective group strategies (e.g., benzylation using benzyl bromide under basic conditions) .
Purification : Recrystallization from solvents like methylene chloride/petroleum ether or column chromatography for high purity .
- Key Considerations : Optimize temperature (80–100°C), solvent (ethanol or acetic acid), and catalyst (HCl or Lewis acids) to enhance yield and regioselectivity .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure using SHELX for refinement (e.g., SHELXL for small-molecule structures) and ORTEP-III for visualization of thermal ellipsoids and bond geometries .
- Spectroscopy : Validate via H/C NMR (chemical shifts for aromatic protons, ester groups) and IR (C=O stretches at ~1700 cm) .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?
- Methodological Answer :
- Graph Set Analysis : Categorize hydrogen bonds (e.g., , ) into motifs (chains, rings) using Etter’s formalism. Assign descriptors like , to describe dimeric or helical interactions .
- Software Tools : Use Mercury (CCDC) or PLATON to generate H-bond topology maps .
Q. How to resolve contradictions in crystallographic refinement (e.g., disorder, poor R-factors)?
- Methodological Answer :
- Iterative Refinement : Use SHELXL’s restraints (DFIX, SIMU) to model disordered benzyloxy groups or solvent molecules .
- Cross-Validation : Compare anisotropic displacement parameters (ADPs) with spectroscopic data (e.g., NOESY for spatial proximity) .
Q. What strategies ensure regioselectivity during functionalization of the pyrimidine ring?
- Methodological Answer :
- Steric/Electronic Control : Electron-withdrawing groups (e.g., carboxylate) direct electrophilic substitution to the 5-position. Use bulky bases (e.g., LDA) to deprotonate specific sites .
- Protective Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during benzylation .
- Validation : Monitor reaction progress via LC-MS and isolate intermediates using preparative TLC .
Q. How to quantify ring puckering in the pyrimidine moiety?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
